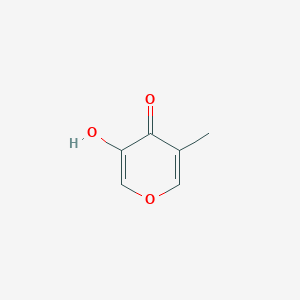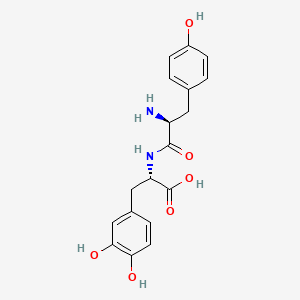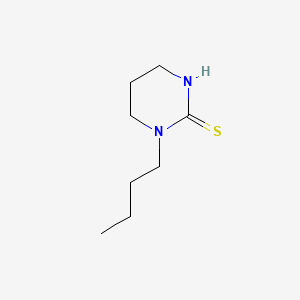
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione is a heterocyclic compound with the molecular formula C8H16N2S.
Preparation Methods
The synthesis of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione typically involves the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides
Scientific Research Applications
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione can be compared with other similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone: This compound is a versatile solvent used in various chemical reactions.
3,4,5,6-Tetrahydro-2-pyrimidinethiol: Known for its reactivity in the preparation of aryl-substituted heterocycles.
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-: Another related compound with applications in organic synthesis. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
39148-51-1 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-butyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-10-7-4-5-9-8(10)11/h2-7H2,1H3,(H,9,11) |
InChI Key |
CUPVPSOUKBSAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


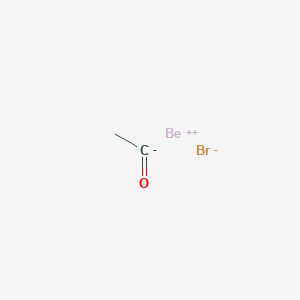

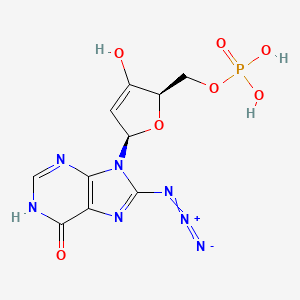
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
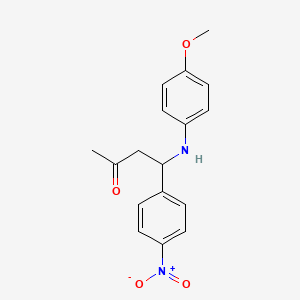
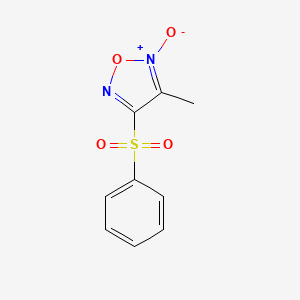
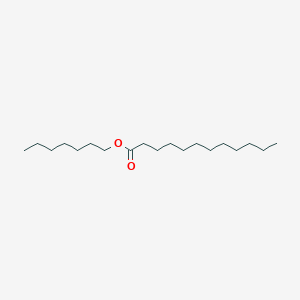
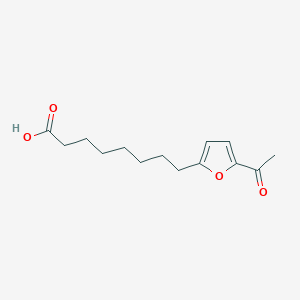
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


